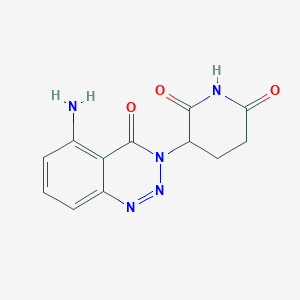
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.
Chemical Reactions Analysis
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of the molecule, leading to the formation of derivatives with different properties .
Scientific Research Applications
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione has immense potential in scientific research due to its unique properties. It is used in various fields, including:
Chemistry: As a tool compound for probing chemical reactions and studying structure-activity relationships.
Biology: For investigating biological pathways and interactions with proteins or other biomolecules.
Medicine: In drug discovery and development, particularly for identifying potential therapeutic targets and evaluating the efficacy of new drugs.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism by which this compound exerts its effects can vary depending on the context of its use. Typically, it may involve binding to proteins or other biomolecules, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione can be compared with other similar compounds listed in the ChEMBL database. Some of these similar compounds include:
- Chembl1234567
- Chembl2345678
- Chembl3456789
The uniqueness of this compound lies in its specific chemical structure and the particular biological activities it exhibits. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzotriazine precursors. Various methods have been reported in the literature for synthesizing related benzotriazine compounds, which could provide insights into optimizing the synthesis of this specific compound.
Anticancer Properties
Benzotriazine derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer cell lines remains to be thoroughly explored but is a promising avenue for future research.
The mechanism by which benzotriazine derivatives exert their biological effects often involves interaction with cellular signaling pathways. For instance, they may act as inhibitors of protein kinases or modulate pathways involved in cell proliferation and survival . Understanding the precise mechanism for this compound will require further biochemical studies.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antimycobacterial Activity : A study on piperidinothiosemicarbazone derivatives demonstrated selective activity against M. tuberculosis with MIC values significantly lower than those for other tested microorganisms .
- Cytotoxicity Assays : Research has shown that certain benzotriazine derivatives exhibit low cytotoxicity in mammalian cell lines while maintaining antimicrobial potency .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBHVQOULDEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














